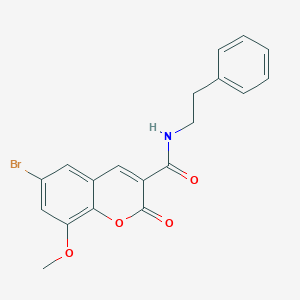
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one is not well understood. However, studies have suggested that this compound may exert its anticancer and antitumor effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of tumor cells in animal models. In addition, this compound has been evaluated for its potential use as a fluorescent probe in bioimaging.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe in bioimaging. However, one limitation is that the mechanism of action of this compound is not well understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one. One direction is to further investigate its mechanism of action and potential use as a therapeutic agent for cancer treatment. Another direction is to explore its potential use as a catalyst in organic synthesis and material science. Additionally, more studies are needed to evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis method of 6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one involves the reaction of 3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one with bromine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anticancer and antitumor properties. It has also been studied for its potential use as a fluorescent probe in bioimaging and as a catalyst in organic synthesis.
Eigenschaften
Produktname |
6,8-dibromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one |
|---|---|
Molekularformel |
C14H11Br2NO3 |
Molekulargewicht |
401.05 g/mol |
IUPAC-Name |
6,8-dibromo-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H11Br2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2 |
InChI-Schlüssel |
RLVCZURQZKTUKT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)



![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)

